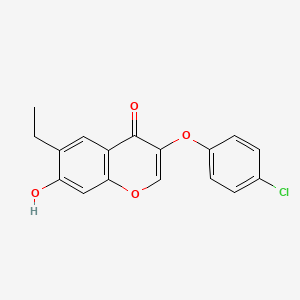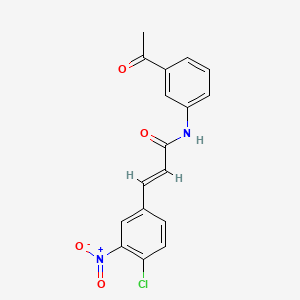
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication. It is widely used in the treatment of various fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole is also used to treat vaginal yeast infections and oral thrush.
Mécanisme D'action
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane structure and function, ultimately leading to fungal cell death.
Biochemical and Physiological Effects:
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been found to have minimal toxicity in vitro and in vivo. It has been shown to have a low potential for systemic absorption, making it a safe and effective topical antifungal agent. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is a widely used antifungal agent, making it readily available for use in lab experiments. Its low toxicity and minimal potential for systemic absorption make it a safe choice for in vitro and in vivo studies. However, 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one's specificity for fungal cells may limit its usefulness in studies of non-fungal cells or organisms.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and delivery methods for 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one in cancer treatment. Another area of interest is the development of new antifungal agents based on the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one. By modifying the structure of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, researchers may be able to develop more potent and specific antifungal agents. Finally, studies are needed to determine the potential environmental impact of 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one, as it is widely used in agriculture and aquaculture.
Méthodes De Synthèse
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized by the reaction of 3-acetyl-6-methyl-4H-chromen-4-one with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction yields 3-(4-chlorophenoxy)-6-methyl-4H-chromen-4-one, which is then treated with ethyl iodide and a base to yield 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one.
Applications De Recherche Scientifique
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively researched for its antifungal properties. It has been found to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy.
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-2-10-7-13-15(8-14(10)19)21-9-16(17(13)20)22-12-5-3-11(18)4-6-12/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKKVJJOWVYAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-6-ethyl-7-hydroxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911537.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911538.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)